(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol
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Overview
Description
(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol is a stereochemically defined organic compound known for its unique structural and functional properties. It is a member of the class of compounds known as xanthones, which are characterized by a xanthene core structure. This compound has been isolated from various natural sources, including fungi and plants, and has shown potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The initial step involves the formation of the xanthene core through a cyclization reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups at specific positions on the xanthene core. This can be achieved through a series of substitution reactions, where halogenated intermediates are reacted with nucleophiles such as hydroxyl or amino groups.
Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis. This ensures the formation of the desired (7R,8R) configuration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors allows for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the desired product from reaction mixtures.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. For example, halogenated derivatives of this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, carboxylic acids, and substituted xanthones.
Scientific Research Applications
(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has shown that this compound and its derivatives may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, this compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
(5S,7R,8R,9R,10S)-7,8-seco-7,8-oxacassa-13,15-diene-7,17-diol: A flavonoid compound with similar stereochemistry and biological activities.
Uniqueness
This compound is unique due to its specific (7R,8R) stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
137196-25-9 |
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Molecular Formula |
C23H30O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C23H30O7/c1-8-9-15-10-17(25-3)23(18(11-15)26-4)30-14(2)21(24)16-12-19(27-5)22(29-7)20(13-16)28-6/h8-14,21,24H,1-7H3/b9-8+/t14-,21+/m1/s1 |
InChI Key |
FLBWVIKFCMUTDS-UGZSOSCUSA-N |
SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H](C)[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC |
Synonyms |
polysyphorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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